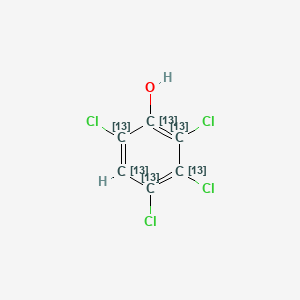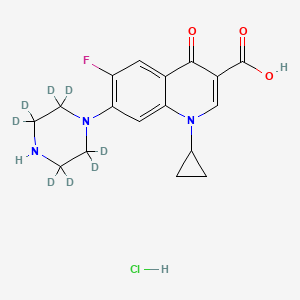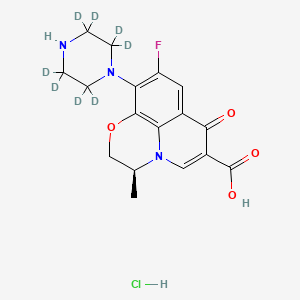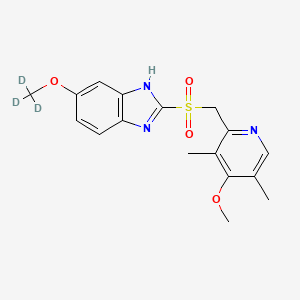
1alpha, 25-Dihydroxy VD2-D6
Overview
Description
1alpha, 25-Dihydroxy VD2-D6 is a deuterated form of vitamin D, specifically a labeled metabolite of vitamin D2. This compound is significant in scientific research due to its stability and unique properties that make it suitable for various analytical and experimental applications .
Scientific Research Applications
1alpha, 25-Dihydroxy VD2-D6 has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and studying metabolic pathways.
Biology: Employed in studies related to vitamin D metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in various medical conditions.
Industry: Utilized in the development of new drugs and in quality control processes for vitamin D-related products
Mechanism of Action
Target of Action
The primary target of 1alpha, 25-Dihydroxy VD2-D6 is the Vitamin D Receptor (VDR) . VDR is a nuclear receptor that mediates the actions of vitamin D by regulating the expression of specific genes. It plays a crucial role in calcium homeostasis, bone metabolism, and immune response.
Mode of Action
This compound, a deuterated form of vitamin D, binds to the VDR . This binding triggers a conformational change in the receptor, allowing it to interact with specific DNA sequences known as vitamin D response elements. This interaction leads to the transcription of target genes, resulting in the production of proteins that mediate the biological effects of vitamin D.
Biochemical Pathways
The binding of this compound to the VDR influences several biochemical pathways. These include the regulation of calcium and phosphate metabolism, which is crucial for bone health, and modulation of immune response . The exact downstream effects can vary depending on the specific target genes that are activated.
Pharmacokinetics
Like other forms of vitamin d, it is likely to be absorbed in the gut, distributed in the bloodstream bound to vitamin d-binding protein, metabolized in the liver and kidneys, and excreted in bile and urine .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given the wide range of genes it can influence. These effects can include increased intestinal absorption of calcium and phosphate, enhanced bone mineralization, modulation of immune cell function, and potentially many others .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors affecting vitamin D status, such as sunlight exposure and dietary intake, could potentially influence the levels and activity of this compound. Furthermore, individual genetic variations in the VDR or in enzymes involved in vitamin D metabolism could also affect its action .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1alpha, 25-Dihydroxy VD2-D6 interacts with various enzymes, proteins, and other biomolecules. It is known to have a high affinity for the Vitamin D receptor (VDR), a nuclear receptor that plays a variety of roles in calcium homeostasis, cell proliferation, and differentiation .
Cellular Effects
The effects of this compound on cells are diverse and significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions and changes are still being researched.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that is still being researched. It may interact with transporters or binding proteins, and these interactions could affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1alpha, 25-Dihydroxy VD2-D6 involves the deuteration of vitamin D2The specific synthetic routes and reaction conditions are proprietary and may vary among manufacturers .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using advanced chemical engineering techniques. The process ensures high purity and consistency of the compound, which is essential for its use in scientific research .
Chemical Reactions Analysis
Types of Reactions: 1alpha, 25-Dihydroxy VD2-D6 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deuterated analogs .
Comparison with Similar Compounds
1alpha, 25-Dihydroxy VD3: Another active form of vitamin D, but not deuterated.
24,25-Dihydroxy VD2: A hydroxylated derivative of vitamin D2.
1alpha-Hydroxy VD4: A hydroxylated form of vitamin D4
Uniqueness: 1alpha, 25-Dihydroxy VD2-D6 is unique due to its deuterated nature, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification and tracing of metabolic pathways are required .
Properties
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5S)-7,7,7-trideuterio-6-hydroxy-5-methyl-6-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1/i4D3,5D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLHBRQAEXKACO-NHXRPVGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([C@@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)(C([2H])([2H])[2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735353 | |
| Record name | (1S,3R,5Z,7E,22E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secoergosta-5,7,10,22-tetraene-1,3,25-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216244-04-1 | |
| Record name | (1S,3R,5Z,7E,22E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secoergosta-5,7,10,22-tetraene-1,3,25-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









